CRA-026440

Beschreibung

Eigenschaften

IUPAC Name |

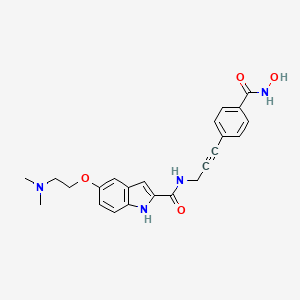

5-[2-(dimethylamino)ethoxy]-N-[3-[4-(hydroxycarbamoyl)phenyl]prop-2-ynyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O4/c1-27(2)12-13-31-19-9-10-20-18(14-19)15-21(25-20)23(29)24-11-3-4-16-5-7-17(8-6-16)22(28)26-30/h5-10,14-15,25,30H,11-13H2,1-2H3,(H,24,29)(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHUCIUMMEAYVKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC1=CC2=C(C=C1)NC(=C2)C(=O)NCC#CC3=CC=C(C=C3)C(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847460-34-8 | |

| Record name | CRA-026440 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0847460348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CRA-026440 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZO4DT337D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Mechanism of Action of CRA-026440

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRA-026440 is a potent, broad-spectrum hydroxamic acid-based inhibitor of histone deacetylase (HDAC) enzymes. Its primary mechanism of action involves the inhibition of multiple HDAC isoforms, leading to the hyperacetylation of both histone and non-histone proteins. This epigenetic modulation results in the reactivation of tumor suppressor gene expression and the alteration of key cellular signaling pathways, ultimately culminating in anti-proliferative, pro-apoptotic, and anti-angiogenic effects in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its enzymatic inhibition profile, effects on cellular pathways, and detailed experimental protocols for its evaluation.

Core Mechanism of Action: Histone Deacetylase Inhibition

This compound functions as a pan-HDAC inhibitor, targeting a range of HDAC enzymes with high potency. As a hydroxamic acid-based inhibitor, its mechanism involves the chelation of the zinc ion within the active site of HDAC enzymes. This interaction blocks the catalytic activity of HDACs, preventing the removal of acetyl groups from lysine residues on histone tails and other protein substrates.

The inhibition of HDACs by this compound leads to an accumulation of acetylated histones, which relaxes the chromatin structure and allows for the transcription of previously silenced genes, including critical tumor suppressor genes.

Enzymatic Inhibition Profile

This compound has been demonstrated to inhibit a panel of recombinant HDAC isozymes in the nanomolar range. The inhibitory constants (Ki) for various HDACs are summarized in the table below.

| HDAC Isozyme | Ki (nM) |

| HDAC1 | 4[1][2][3] |

| HDAC2 | 14[1][2][3] |

| HDAC3 | 11[1][2][3] |

| HDAC6 | 15[1][2][3] |

| HDAC8 | 7[1][2][3] |

| HDAC10 | 20[1][2][3] |

Cellular Effects and Signaling Pathways

The inhibition of HDACs by this compound triggers a cascade of downstream cellular events, primarily leading to cell cycle arrest, apoptosis, and inhibition of angiogenesis.

Cell Cycle Arrest via p21Cip1/WAF1 Induction

A key consequence of HDAC inhibition by this compound is the transcriptional upregulation of the cyclin-dependent kinase (CDK) inhibitor p21Cip1/WAF1[2][4]. Increased histone acetylation at the CDKN1A (p21) gene promoter facilitates its expression. p21 then binds to and inhibits cyclin/CDK complexes, leading to cell cycle arrest, primarily at the G1/S and G2/M checkpoints.

Induction of Apoptosis

This compound induces apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. HDAC inhibition leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins.

Intrinsic Pathway:

-

Upregulation of pro-apoptotic Bcl-2 family members: such as Bim and Bmf.

-

Downregulation of anti-apoptotic Bcl-2 family members: such as Bcl-2 and Bcl-xL.

-

This shift in the balance of Bcl-2 family proteins leads to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of the caspase cascade.

Extrinsic Pathway:

-

Upregulation of death receptors: such as TRAIL and DR5.

-

Increased sensitivity of cancer cells to death receptor ligands, leading to the activation of caspase-8 and the downstream executioner caspases.

Anti-Angiogenic Activity

This compound has demonstrated anti-angiogenic properties both in vitro and in vivo. HDAC inhibition can downregulate the expression of key pro-angiogenic factors. This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, which are critical steps in angiogenesis.

Quantitative Data Summary

Antiproliferative Activity (GI50)

This compound exhibits potent antiproliferative activity against a broad range of human cancer cell lines. The 50% growth inhibition (GI50) values are presented in the table below.

| Cell Line | Cancer Type | GI50 (µM) |

| HCT116 | Colon | 0.12 |

| U937 | Lymphoma | 0.25 |

| A549 | Lung | 1.2 |

| PC3 | Prostate | 2.5 |

| MCF7 | Breast | 3.1 |

| HUVEC | Endothelial | 1.41[2] |

Experimental Protocols

HDAC Enzyme Inhibition Assay

This protocol describes a fluorogenic assay to determine the inhibitory activity of this compound against purified HDAC enzymes.

-

Principle: The assay utilizes a substrate that, upon deacetylation by an HDAC enzyme, can be cleaved by a developer enzyme to release a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.

-

Materials:

-

Purified recombinant human HDAC enzymes (e.g., HDAC1, 2, 3, 6, 8, 10)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Developer enzyme (e.g., Trypsin)

-

This compound

-

96-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare serial dilutions of this compound in HDAC assay buffer.

-

In a 96-well plate, add the HDAC enzyme and the this compound dilutions (or vehicle control).

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and initiate the development by adding the developer enzyme.

-

Incubate at 37°C for a further period (e.g., 20 minutes) to allow for the release of the fluorophore.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation 355 nm, emission 460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the Ki value using appropriate software.

-

Cell Proliferation (GI50) Assay

This protocol details the determination of the antiproliferative activity of this compound using a Sulforhodamine B (SRB) assay.

-

Principle: The SRB assay is a colorimetric assay based on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA). The amount of bound dye is proportional to the total cellular protein mass and, therefore, to the cell number.

-

Materials:

-

Cancer cell lines (e.g., HCT116, A549)

-

Complete cell culture medium

-

This compound

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

-

96-well clear microplates

-

Microplate reader

-

-

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

-

Treat the cells with serial dilutions of this compound (or vehicle control) and incubate for a period corresponding to several cell doubling times (e.g., 72 hours).

-

Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

-

Wash the plates five times with water and allow them to air dry.

-

Stain the cells with SRB solution for 30 minutes at room temperature.

-

Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilize the bound dye with Tris-base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the GI50 value, which is the concentration of the drug that causes a 50% reduction in the net protein increase.

-

Western Blot Analysis for Acetylated Tubulin and p21

This protocol describes the detection of changes in acetylated tubulin and p21 protein levels in response to this compound treatment.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by gel electrophoresis.

-

Materials:

-

Cancer cell line (e.g., HCT116)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-acetylated-α-tubulin, anti-p21, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Treat cells with this compound or vehicle for the desired time (e.g., 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-acetylated-α-tubulin or anti-p21) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.

-

Ex Vivo Aortic Ring Angiogenesis Assay

This protocol outlines a method to assess the anti-angiogenic potential of this compound using an ex vivo model.

-

Principle: Thoracic aortas are excised from rats, sectioned into rings, and embedded in a collagen matrix. In the presence of growth factors, endothelial cells sprout from the aortic rings to form microvessels. The effect of this compound on this process is quantified.

-

Materials:

-

Sprague-Dawley rats

-

Collagen solution

-

Endothelial cell growth medium

-

This compound

-

48-well plates

-

Dissection tools

-

Inverted microscope

-

-

Procedure:

-

Humanely euthanize a rat and aseptically dissect the thoracic aorta.

-

Remove the surrounding fibro-adipose tissue and cut the aorta into 1-2 mm thick rings.

-

Embed the aortic rings in a collagen gel in a 48-well plate.

-

After the collagen has polymerized, add endothelial cell growth medium containing various concentrations of this compound or vehicle control.

-

Incubate the plates at 37°C in a humidified incubator.

-

Monitor the sprouting of microvessels from the aortic rings daily using an inverted microscope.

-

Quantify the extent of angiogenesis by measuring the length and number of sprouts.

-

In Vivo Tumor Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time.

-

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Human cancer cell line (e.g., HCT116)

-

This compound formulation for injection

-

Calipers

-

-

Procedure:

-

Inject a suspension of HCT116 cells subcutaneously into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intravenous or intraperitoneal injection) according to a predetermined dosing schedule. The control group receives the vehicle.

-

Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Conclusion

This compound is a promising anti-cancer agent that exerts its effects through the potent and broad-spectrum inhibition of histone deacetylases. This leads to a cascade of events including the re-expression of tumor suppressor genes, cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. The comprehensive data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound and other HDAC inhibitors. Further research into the nuanced effects of this compound on specific signaling pathways and its potential in combination therapies will be crucial for its clinical development.

References

An In-depth Technical Guide to CRA-026440: A Broad-Spectrum Histone Deacetylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRA-026440 is a potent, broad-spectrum inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. As a hydroxamic acid-based compound, this compound chelates the zinc ion within the active site of HDAC enzymes, leading to their inhibition. This activity results in the hyperacetylation of both histone and non-histone proteins, which in turn modulates gene transcription, induces cell cycle arrest, and promotes apoptosis in cancer cells. Preclinical studies have demonstrated its antiproliferative and antiangiogenic activities in a variety of cancer models, both in vitro and in vivo. This technical guide provides a comprehensive overview of the target, mechanism of action, and preclinical data associated with this compound, along with detailed experimental protocols for its characterization.

Target and Mechanism of Action

The primary molecular targets of this compound are Class I and II histone deacetylases.[1][2][3][4][5][6][7] It is a potent inhibitor of multiple HDAC isoenzymes, with nanomolar efficacy. The mechanism of action is centered on its hydroxamic acid moiety, which binds to the Zn(II) ion in the catalytic site of HDACs, thereby blocking their deacetylase activity.[1][4] This inhibition leads to an accumulation of acetylated histones, which relaxes chromatin structure and alters gene expression.[1][2][4] Additionally, this compound induces the acetylation of non-histone proteins, such as tubulin, which can disrupt microtubule function and further contribute to its anticancer effects.[1][2][4]

The downstream consequences of HDAC inhibition by this compound include the upregulation of tumor suppressor genes like p21Cip1/WAF1, leading to cell cycle arrest, and the induction of apoptosis, as evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and phosphorylation of H2AX.[1][4]

Quantitative Data Summary

Table 1: Enzymatic Inhibition Profile of this compound

| HDAC Isoenzyme | Ki (nM) |

| HDAC1 | 4[1][2][3][4][6][7] |

| HDAC2 | 14[1][2][3][4][6][7] |

| HDAC3 | 11[1][2][3][4][6][7] |

| HDAC6 | 15[1][2][3][4][6][7] |

| HDAC8 | 7[1][2][3][4][6][7] |

| HDAC10 | 20[1][2][3][4][6][7] |

Table 2: In Vitro Antiproliferative Activity of this compound

| Cell Line | Cancer Type | GI50 (µM) |

| OVCAR-3 | Ovarian | 0.12[4] |

| U937 | Histiocytic Lymphoma | 0.20[4] |

| HCT116 | Colon | 0.32[4] |

| HUVEC | Endothelial | 1.41[2][4] |

| HCT15 | Colon | 9.95[4] |

Table 3: In Vivo Antitumor Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | P-value |

| U937 | 100 mg/kg, i.v., qdx3 for 2 weeks | 58 | < 0.05[1] |

| HCT 116 | 25 mg/kg, i.v., qdx3 per week | 40 | < 0.01[1] |

| HCT 116 | 50 mg/kg, i.v., qdx3 per week | 58 | < 0.01[1] |

| HCT 116 | 25 mg/kg this compound + 25 mg/kg Avastin | 84 | < 0.01[1] |

| HCT 116 | 50 mg/kg this compound + 25 mg/kg Avastin | 85 | < 0.01[1] |

Experimental Protocols

HDAC Enzymatic Activity Assay

This protocol is adapted from the methods described for characterizing this compound.[1]

Objective: To determine the inhibitory constant (Ki) of this compound against specific HDAC isoenzymes.

Materials:

-

Recombinant HDAC isoenzymes (HDAC1, 2, 3, 6, 8, 10)

-

Reaction Buffer: 50 mmol/L HEPES, 100 mmol/L KCl, 0.001% Tween 20, 5% DMSO (pH 7.4)

-

Bovine Serum Albumin (BSA)

-

This compound (or other test inhibitor)

-

Trypsin

-

Fluorogenic substrate: Acetyl-Gly-Ala-(N-acetyl-Lys)-AMC

-

384-well microplates

-

Fluorescence plate reader

Procedure:

-

Prepare the reaction buffer and supplement with BSA at the following final concentrations: 0% for HDAC1, 0.01% for HDAC2, HDAC3, HDAC8, and HDAC10, and 0.05% for HDAC6.

-

In a 384-well plate, mix the respective HDAC isoenzyme in reaction buffer with varying concentrations of this compound.

-

Incubate the enzyme-inhibitor mixture for 15 minutes at room temperature.

-

Add trypsin to a final concentration of 50 nmol/L.

-

Initiate the reaction by adding the fluorogenic substrate to the following final concentrations: 25 µmol/L for HDAC1, HDAC3, and HDAC6; 50 µmol/L for HDAC2 and HDAC10; and 100 µmol/L for HDAC8.

-

After a 30-minute lag time, measure the fluorescence kinetically for 30 minutes using an excitation wavelength of 355 nm and a detection wavelength of 460 nm.

-

The rate of increase in fluorescence corresponds to the reaction rate.

-

Calculate the apparent inhibition constants (Ki(app)) using appropriate software, such as BatchKi.

Cell Proliferation Assay

This protocol is based on the methodology used to assess the antiproliferative effects of this compound.[1]

Objective: To determine the 50% growth inhibition (GI50) concentration of this compound in cancer cell lines.

Materials:

-

Human tumor cell lines (e.g., HCT116, OVCAR-3, U937) and HUVECs

-

Appropriate cell culture medium and supplements

-

This compound

-

Alamar Blue reagent

-

96-well microplates

-

Fluorescence plate reader

Procedure:

-

Seed the cells in 96-well plates at a density that allows for logarithmic growth for the duration of the experiment.

-

Allow the cells to attach and resume growth for at least two doubling times.

-

Treat the cells with a serial dilution of this compound (e.g., nine concentrations in half-log intervals from 0.0015 to 10 µmol/L) in triplicate. Include vehicle-only controls.

-

Incubate the cells for a period appropriate for the cell line's doubling time (e.g., 72 hours).

-

At the end of the incubation period, add Alamar Blue reagent to each well according to the manufacturer's instructions.

-

Incubate for a further 4-6 hours.

-

Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths.

-

Calculate the GI50 values by performing a nonlinear regression using a four-variable logistic equation.

Western Blot Analysis for Protein Acetylation

This protocol outlines the general steps for detecting changes in histone and tubulin acetylation following treatment with this compound.[1]

Objective: To qualitatively or quantitatively assess the accumulation of acetylated proteins in cells treated with this compound.

Materials:

-

Tumor cells (e.g., HCT116)

-

This compound

-

Lysis Buffer (e.g., M-Per) supplemented with protease and phosphatase inhibitors

-

SDS-PAGE gels (e.g., Novex Tris-glycine gels)

-

Nitrocellulose or PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-lysine, anti-acetyl-tubulin, anti-p21, anti-cleaved PARP, anti-γ-H2AX, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture tumor cells to subconfluency and treat with varying concentrations of this compound (e.g., 0.1 to 10 µmol/L) for a specified time (e.g., 18 hours).

-

Harvest the cells and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

In Vivo Human Tumor Xenograft Study

This protocol describes a general procedure for evaluating the antitumor efficacy of this compound in a xenograft model.[1]

Objective: To assess the ability of this compound to inhibit tumor growth in an in vivo setting.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human tumor cells (e.g., HCT116 or U937)

-

Matrigel (optional, for some cell lines)

-

This compound formulated for intravenous (i.v.) administration (e.g., in 20% SBE-β-cyclodextrin)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of human tumor cells (e.g., 5-10 x 106 cells) into the flank of the immunocompromised mice.

-

Allow the tumors to establish and reach a palpable size (e.g., 100-150 mm3).

-

Randomize the mice into treatment and control groups.

-

Administer this compound intravenously according to the desired dosing schedule (e.g., once daily for 3 days, followed by 4 days without treatment). The control group receives the vehicle.

-

Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (length x width2) / 2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

Calculate tumor growth inhibition and assess statistical significance.

Rat Aortic Ring Angiogenesis Assay

This ex vivo assay was used to evaluate the antiangiogenic potential of this compound.[1]

Objective: To determine the effect of this compound on blood vessel sprouting.

Materials:

-

Fisher rats

-

Matrigel

-

48-well plates

-

Cell culture medium

-

This compound

-

Crystal violet staining solution (0.5% crystal violet, 5% formaldehyde in 50% ethanol, and 50% PBS)

Procedure:

-

Aseptically isolate the aortic arch from euthanized Fisher rats.

-

Slice the aorta into 2-mm rings.

-

Coat the wells of a 48-well plate with 150 µL of Matrigel and allow it to solidify.

-

Place one aortic ring in each well and cover with a small volume of medium.

-

Incubate for approximately 3 days until aortic sprouting is observed.

-

Treat the cultures with varying concentrations of this compound for an additional 5 days.

-

At the end of the treatment period, fix and stain the rings with crystal violet solution.

-

Score the extent of angiogenesis blindly on a scale of 0 to 3 (0 = no sprouting, 1 = some sprouting, 2 = significant sprouting, 3 = extensive sprouting).

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: Workflow for in vivo xenograft efficacy studies.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2019055687A1 - Methods and compositions for the treatment of cancer cachexia - Google Patents [patents.google.com]

- 4. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [agris.fao.org]

- 6. HDACiDB: a database for histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Core Function of p97/VCP and Rationale for Inhibition

An important clarification regarding the topic is necessary. The identifier "CRA-026440" is associated with a novel, broad-spectrum, hydroxamic acid–based inhibitor of histone deacetylase (HDAC), not a p97/VCP inhibitor.[1] This compound has been shown to inhibit recombinant isozymes HDAC1, HDAC2, HDAC3/SMRT, HDAC6, HDAC8, and HDAC10 in the nanomolar range and demonstrates antitumor and antiangiogenic activities.[1]

Given the specific request for information on a p97/VCP inhibitor, this guide will proceed by focusing on a well-characterized and clinically relevant p97/VCP inhibitor, CB-5083, as a representative example to fulfill the detailed requirements of the prompt. Valosin-containing protein (VCP), also known as p97, is a member of the AAA+ (ATPases Associated with diverse cellular Activities) family of proteins and is a critical regulator of protein homeostasis.[2][3][4] Its inhibition is a promising therapeutic strategy for diseases such as cancer.[2][4][5]

p97/VCP is an essential enzyme involved in a multitude of cellular processes, primarily through its role in the ubiquitin-proteasome system (UPS) and autophagy.[2][3][5] It functions as a segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular structures like the endoplasmic reticulum (ER), mitochondria, and chromatin, thereby targeting them for degradation by the proteasome.[2][3] This activity is crucial for maintaining protein quality control, a process that is often under high demand in rapidly proliferating cancer cells.[2][6] Consequently, cancer cells can be more sensitive to the disruption of protein homeostasis, making p97/VCP an attractive target for cancer therapy.[2][4][6] Inhibition of p97/VCP leads to the accumulation of misfolded and ubiquitinated proteins, inducing proteotoxic stress and ultimately leading to cancer cell death.[2]

Introduction to CB-5083: A p97/VCP Inhibitor

CB-5083 is a potent, orally bioavailable, first-in-class inhibitor of the p97/VCP ATPase that has advanced into clinical trials.[2][4][5] It acts as an ATP-competitive inhibitor, binding to the D2 ATPase domain of p97.[7] The D2 domain is responsible for the majority of p97's ATPase activity.[6] By blocking ATP hydrolysis, CB-5083 disrupts the normal function of p97/VCP, leading to the accumulation of ubiquitinated proteins and the induction of the unfolded protein response (UPR), which can trigger apoptosis in cancer cells.[2]

Quantitative Data for p97/VCP Inhibitors

The following table summarizes key quantitative data for CB-5083 and other notable p97/VCP inhibitors for comparative purposes.

| Inhibitor | Type | Target Domain | IC50 (p97 ATPase activity) | Cell Proliferation IC50 | Reference |

| CB-5083 | ATP-competitive | D2 | 10 nM | Varies by cell line | [7] |

| NMS-873 | Allosteric | D1-D2 linker | 30 nM | Varies by cell line | [8] |

| PPA | Covalent | D2 (Cys522) | 0.6 ± 0.2 μM | HCT116: 2.7 μM, HeLa: 6.1 μM, RPMI8226: 3.4 μM | [3] |

| DBeQ | ATP-competitive | D2 | ~1 μM | Varies by cell line | [3] |

| ML240/ML241 | ATP-competitive | D2 | ~100 nM | Varies by cell line | [3] |

| VCP/p97 inhibitor-1 | Not specified | Not specified | 54.7 nM | A549: 2.9 μM, RPMI8226: 0.86 μM | [9] |

Experimental Protocols

Detailed methodologies for key experiments used to characterize p97/VCP inhibitors are provided below.

Protocol 1: p97 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by purified p97 and the inhibitory effect of compounds like CB-5083.

Materials:

-

Purified recombinant human p97 protein

-

p97 inhibitor (e.g., CB-5083)

-

ATP

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.5 mM TCEP)

-

Phosphate detection reagent (e.g., Malachite green-based)

Procedure:

-

Prepare a reaction mixture containing the assay buffer and purified p97 protein.

-

Add varying concentrations of the p97 inhibitor or a vehicle control (e.g., DMSO).

-

Incubate the mixture for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a defined concentration of ATP.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and measure the amount of inorganic phosphate released using a malachite green-based detection reagent.

-

Calculate the rate of ATP hydrolysis and determine the IC50 value of the inhibitor by plotting the percent inhibition against the inhibitor concentration.

Protocol 2: Western Blot for Ubiquitinated Protein Accumulation

This protocol is used to detect the cellular accumulation of ubiquitinated proteins following treatment with a p97 inhibitor.

Materials:

-

Cell culture reagents

-

p97 inhibitor (e.g., CB-5083)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ubiquitin, anti-p97, anti-GAPDH or β-actin as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent detection reagent

Procedure:

-

Culture cells to the desired confluency and treat them with various concentrations of the p97 inhibitor or DMSO for different time points (e.g., 1, 4, 6, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against ubiquitin overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate.

-

Quantify the band intensities and normalize to a loading control to determine the relative accumulation of ubiquitinated proteins.

Signaling Pathways and Experimental Workflows

The inhibition of p97/VCP by compounds such as CB-5083 has profound effects on several cellular signaling pathways, primarily those related to protein homeostasis.

p97/VCP's Role in Protein Homeostasis and the Effect of Inhibition

p97/VCP is a central hub for cellular protein quality control. It recognizes and processes ubiquitinated substrates from various cellular compartments, including the ER, cytoplasm, and nucleus. Its inhibition disrupts these processes, leading to the accumulation of toxic protein aggregates and the activation of stress response pathways.

Caption: p97/VCP function in protein homeostasis and its inhibition by CB-5083.

Signaling Consequences of p97/VCP Inhibition

The disruption of protein degradation pathways by p97/VCP inhibitors triggers a cascade of cellular stress responses. The accumulation of misfolded proteins in the endoplasmic reticulum activates the Unfolded Protein Response (UPR). Chronic UPR activation can shift the cellular signaling from a pro-survival to a pro-apoptotic state.

Caption: Signaling cascade initiated by p97/VCP inhibition leading to apoptosis.

Experimental Workflow for Assessing p97/VCP Inhibitor Efficacy

A typical workflow to evaluate a novel p97/VCP inhibitor would involve a series of in vitro and cell-based assays.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VCP/p97/Cdc48, A Linking of Protein Homeostasis and Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibitors of the ATPase p97/VCP: From basic research to clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. multimodalmicroscopy.com [multimodalmicroscopy.com]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

The Discovery and Development of CB-5083: A p97 Inhibitor for Cancer Therapy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

CB-5083 is a first-in-class, orally bioavailable, small-molecule inhibitor of the AAA+ ATPase p97 (also known as VCP). p97 plays a critical role in cellular protein homeostasis by mediating the ubiquitin-proteasome system (UPS), endoplasmic reticulum-associated degradation (ERAD), and autophagy.[1][2] Its inhibition leads to the accumulation of ubiquitinated proteins, induction of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells.[1][3] This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical development, and clinical evaluation of CB-5083, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and developmental workflow.

Introduction: Targeting Protein Homeostasis in Cancer

Cancer cells are characterized by high rates of protein synthesis and are often under conditions of proteotoxic stress.[4][5] To survive, they become highly dependent on cellular machinery that maintains protein homeostasis, such as the p97-ubiquitin-proteasome system.[4][5] p97 is a highly conserved and abundant AAA+ ATPase that utilizes the energy from ATP hydrolysis to remodel or segregate ubiquitinated proteins from cellular structures, thereby facilitating their degradation by the proteasome.[6][7] Its overexpression in many tumor types is associated with increased proliferation and survival, making it an attractive target for cancer therapy.[8][9]

CB-5083 emerged from lead optimization efforts as a potent and selective inhibitor of p97, demonstrating significant antitumor activity in a wide range of preclinical solid and hematological tumor models.[1][2][3]

Discovery and Lead Optimization

The discovery of CB-5083 was the result of extensive lead optimization efforts starting from initial hits identified through high-throughput screening for inhibitors of p97 ATPase activity.[5][10] These efforts focused on improving in vitro potency, metabolic stability, and pharmacokinetic properties to yield an orally bioavailable drug candidate suitable for clinical development.[1][10] CB-5083 was identified as a potent, ATP-competitive inhibitor that selectively targets the D2 ATPase domain of p97.[1][11][12]

Mechanism of Action

CB-5083 exerts its anticancer effects by inhibiting the ATPase activity of p97.[1][8] This inhibition disrupts several critical cellular processes that are dependent on p97 function:

-

Inhibition of the Ubiquitin-Proteasome System (UPS): By blocking p97, CB-5083 prevents the processing and degradation of polyubiquitinated proteins, leading to their accumulation.[3][8]

-

Induction of the Unfolded Protein Response (UPR): The accumulation of misfolded and ubiquitinated proteins in the endoplasmic reticulum due to impaired ERAD triggers chronic ER stress and activates all three arms of the UPR (PERK, IRE1α, and ATF6).[2][13][14]

-

Induction of Apoptosis: Sustained activation of the UPR, particularly the PERK-eIF2α-ATF4-CHOP signaling axis, ultimately leads to programmed cell death (apoptosis).[2][13][14]

The following diagram illustrates the signaling pathway affected by CB-5083.

Caption: p97 signaling pathway and the mechanism of action of CB-5083.

Quantitative Data Summary

The following tables summarize the key quantitative data for CB-5083 from preclinical studies.

Table 1: In Vitro Potency of CB-5083

| Assay Type | Target/Cell Line | IC50 Value | Reference(s) |

| Biochemical Assay (ATPase) | p97 | 11 nM | [11][15] |

| Cell Viability (72h) | HCT116 (Colon) | 0.24 - 2.7 µM | [9][16] |

| Cell Viability (72h) | A549 (Lung) | 0.68 µM | [11][17] |

| Cell Viability (72h) | RPMI-8226 (Myeloma) | 0.33 µM - 3.4 µM | [2][9] |

| Cell Viability (72h) | HeLa (Cervical) | 6.1 µM | [9] |

| Cell Viability (72h) | HL-60 (Leukemia) | 0.45 µM | [18] |

Table 2: In Vivo Pharmacokinetics of CB-5083 in Mice

| Parameter | Value | Reference(s) |

| Oral Bioavailability (F) | 41% | [10][11] |

| Tmax (Oral, 25 mg/kg) | Not Reported | [11] |

| Cmax (Oral, 25 mg/kg) | 7.95 µM | [11] |

| T1/2 (Oral, 25 mg/kg) | 2.56 h | [11] |

| T1/2 (IV, 3.0 mg/kg) | 2.83 h | [11] |

| Clearance (CL) (IV) | 5.9 mL/min/kg | [11] |

| Volume of Distribution (Vss) (IV) | 418 mL/kg | [11] |

| Mouse Liver Microsomal T1/2 | 102 min | [10][11] |

| Mouse Hepatocyte T1/2 | 172 min | [10][11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of CB-5083.

p97 ATPase Activity Assay

This assay measures the ability of CB-5083 to inhibit the ATP hydrolysis activity of purified p97 enzyme.

-

Principle: The assay quantifies the amount of ADP produced from ATP hydrolysis by p97 using a commercially available kit such as ADP-Glo™.

-

Materials:

-

Purified human p97 enzyme

-

ATP

-

CB-5083 (or other test compounds) diluted in DMSO

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM KCl, 5 mM MgCl2, 0.5 mM DTT)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

-

Plate reader capable of measuring luminescence

-

-

Procedure:

-

Prepare a serial dilution of CB-5083 in DMSO.

-

In a 384-well plate, add 20 nM of p97 hexameric enzyme.

-

Add the diluted CB-5083 or DMSO (vehicle control) to the wells.

-

Initiate the reaction by adding 20 µM ATP.

-

Incubate the plate at 37°C for 15 minutes.

-

Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by fitting the data to a four-parameter sigmoidal curve.[10][17]

-

Cell Viability Assay

This assay determines the effect of CB-5083 on the viability of cancer cell lines.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that quantifies ATP, an indicator of metabolically active cells.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

CB-5083

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

-

-

Procedure:

-

Seed cells in opaque-walled multiwell plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of CB-5083 for 72 hours. Include a vehicle-only control.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Determine the IC50 values from dose-response curves.[6][19][20][21]

-

Western Blotting for UPR Markers

This protocol details the detection of key UPR and apoptosis markers to confirm the mechanism of action of CB-5083.

-

Principle: Western blotting is used to detect and quantify specific proteins in cell lysates.

-

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies against: K48-polyubiquitin, BiP, phospho-PERK, CHOP, cleaved PARP, and a loading control (e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

-

Procedure:

-

Treat cells with CB-5083 for the desired time points (e.g., 6, 12, 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate 20-40 µg of protein per lane by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[1][8][14][22][23]

-

In Vivo Xenograft Tumor Growth Inhibition Study

This study evaluates the antitumor efficacy of CB-5083 in a mouse model.

-

Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The effect of CB-5083 on tumor growth is then monitored.

-

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Human cancer cell line

-

CB-5083 formulated for oral administration (e.g., in 0.5% methylcellulose)

-

Calipers

-

-

Procedure:

-

Implant 5 x 10⁶ to 10 x 10⁶ cancer cells subcutaneously into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and vehicle control groups.

-

Administer CB-5083 orally at the desired dose and schedule (e.g., 75-100 mg/kg, daily).

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: Volume = (Width² x Length) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic markers).[5][7][17][24][25]

-

The following diagram illustrates the general experimental workflow for evaluating CB-5083.

Caption: General experimental workflow for the preclinical development of CB-5083.

Clinical Development and Future Directions

Based on its promising preclinical activity, CB-5083 advanced into Phase 1 clinical trials for patients with advanced solid tumors and multiple myeloma.[1][2] However, the trials were terminated due to an unexpected off-target effect.[11][22] Patients experienced visual disturbances, which were later attributed to the inhibition of phosphodiesterase-6 (PDE6), an enzyme crucial for phototransduction in the retina.[20][22][25]

Despite the setback with CB-5083, the clinical validation of p97 as a therapeutic target remains a significant outcome. The experience with CB-5083 has provided valuable insights for the development of second-generation p97 inhibitors with improved selectivity and safety profiles.[15][24] One such successor, CB-5339, has been developed to avoid the off-target PDE6 inhibition and has entered clinical trials for acute myeloid leukemia.[18]

Conclusion

CB-5083 is a pioneering inhibitor of p97 that has significantly advanced our understanding of targeting protein homeostasis in cancer. While its clinical development was halted due to off-target toxicity, the extensive preclinical data and the knowledge gained from its clinical evaluation have paved the way for the development of new and improved p97 inhibitors. The detailed methodologies and data presented in this guide serve as a valuable resource for researchers and drug developers working in the field of targeted cancer therapy.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of a First-in-Class, Potent, Selective, and Orally Bioavailable Inhibitor of the p97 AAA ATPase (CB-5083) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. insights.opentrons.com [insights.opentrons.com]

- 7. VCP/p97 inhibitor CB-5083 modulates muscle pathology in a mouse model of VCP inclusion body myopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. VCP inhibitors induce endoplasmic reticulum stress, cause cell cycle arrest, trigger caspase‐mediated cell death and synergistically kill ovarian cancer cells in combination with Salubrinal - PMC [pmc.ncbi.nlm.nih.gov]

- 15. oncology.ox.ac.uk [oncology.ox.ac.uk]

- 16. atbweb.stanford.edu [atbweb.stanford.edu]

- 17. selleckchem.com [selleckchem.com]

- 18. researchgate.net [researchgate.net]

- 19. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 20. scribd.com [scribd.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Methods for Studying ER Stress and UPR Markers in Human Cells | Springer Nature Experiments [experiments.springernature.com]

- 24. benchchem.com [benchchem.com]

- 25. A p97/Valosin-Containing Protein Inhibitor Drug CB-5083 Has a Potent but Reversible Off-Target Effect on Phosphodiesterase-6 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Signaling Pathways

Executive Summary

CRA-026440 is a novel, hydroxamic acid-based inhibitor of histone deacetylases (HDACs) demonstrating significant antitumor and antiangiogenic properties in preclinical studies.[1] As a broad-spectrum inhibitor, it targets multiple HDAC isoenzymes, leading to the accumulation of acetylated histones and other non-histone proteins. This epigenetic modulation triggers a cascade of events within cancer cells, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. This technical guide provides a comprehensive overview of the signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a potent, broad-spectrum inhibitor of histone deacetylase (HDAC) enzymes.[1][2][3] Structurally, it is a hydroxamic acid-based compound designed to chelate the zinc ion in the active site of HDACs.[4] Its primary mechanism of action involves the inhibition of various HDAC isoenzymes, leading to an increase in the acetylation of both histone and non-histone proteins.[1] This alteration in protein acetylation plays a crucial role in regulating gene expression and various cellular processes, making HDACs attractive targets for cancer therapy. The development of this compound was aimed at optimizing in vivo efficacy and therapeutic index.[1]

Core Signaling Pathways Modulated by this compound

The primary signaling pathway affected by this compound is the epigenetic regulation of gene expression through HDAC inhibition. This leads to downstream effects on several key cancer-related pathways.

Histone and Non-Histone Protein Acetylation

This compound's core function is the inhibition of HDACs, which results in the accumulation of acetyl groups on the lysine residues of histones and other proteins like tubulin.[1] This hyperacetylation neutralizes the positive charge of histones, leading to a more relaxed chromatin structure. This "euchromatin" state allows for increased accessibility of transcription factors to DNA, thereby activating the expression of previously silenced genes, including tumor suppressor genes.[1]

Cell Cycle Arrest and Apoptosis Induction

A significant consequence of HDAC inhibition by this compound is the induction of cell cycle arrest and apoptosis in cancer cells. Treatment with this compound leads to the accumulation of the cyclin-dependent kinase inhibitor p21Cip1/WAF1.[1][5] p21 is a critical regulator of the cell cycle, and its upregulation can halt cell cycle progression. Furthermore, this compound treatment has been shown to induce markers of apoptosis, such as the cleavage of poly(ADP-ribose) polymerase (PARP) and the phosphorylation of H2AX (γ-H2AX).[1]

Anti-angiogenic Signaling

This compound exhibits anti-angiogenic activity by affecting the expression of genes involved in blood vessel formation.[1][6] In vivo studies have shown that treatment with this compound leads to the downregulation of angiogenesis-related genes such as Vascular Endothelial Growth Factor (VEGF) and its receptor, KDR.[6] This suggests that this compound can inhibit the formation of new blood vessels, which is essential for tumor growth and metastasis.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Inhibitory Activity (Ki) of this compound against HDAC Isoenzymes [1][2][3][5][7]

| HDAC Isoenzyme | Ki (nM) |

| HDAC1 | 4 |

| HDAC2 | 14 |

| HDAC3 | 11 |

| HDAC6 | 15 |

| HDAC8 | 7 |

| HDAC10 | 20 |

Table 2: In Vitro Growth Inhibition (GI50) of this compound in Human Tumor Cell Lines [4]

| Cell Line | Cancer Type | GI50 (µM) |

| OVCAR-3 | Ovarian Cancer | 0.12 |

| HCT116 | Colon Cancer | Not specified in snippet |

| HCT15 | Colon Cancer | 9.95 |

Table 3: In Vivo Antitumor Efficacy of this compound in Human Tumor Xenograft Models [1]

| Tumor Model | Treatment Dose (mg/kg) | Treatment Schedule | Tumor Growth Inhibition (%) | P-value |

| U937 Histiocytic Lymphoma | 100 | i.v., qdx3 for 2 weeks | 58 | < 0.05 |

| HCT116 Colorectal | 25 | i.v., qdx3 per week | 40 | < 0.01 |

| HCT116 Colorectal | 50 | i.v., qdx3 per week | 58 | < 0.01 |

Table 4: Combination Therapy with Avastin in HCT116 Xenograft Model [1]

| Treatment Group | Tumor Growth Inhibition (%) | P-value (vs. control) |

| Avastin (25 mg/kg, i.p., once a week) | 63 | < 0.01 |

| This compound (25 mg/kg) + Avastin | 84 | < 0.01 |

| This compound (50 mg/kg) + Avastin | 85 | < 0.01 |

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for this compound.

In Vitro HDAC Inhibition Assay

-

Objective: To determine the inhibitory constant (Ki) of this compound against purified recombinant HDAC isoenzymes.

-

Methodology:

-

Pure recombinant human HDAC1, HDAC2, HDAC3/SMRT, HDAC6, HDAC8, and HDAC10 are used.

-

A fluorogenic substrate, such as Fluor de Lys®, is incubated with each HDAC enzyme in the presence of varying concentrations of this compound.

-

The reaction is allowed to proceed for a defined period at 37°C.

-

A developer solution is added to stop the reaction and generate a fluorescent signal proportional to the amount of deacetylated substrate.

-

Fluorescence is measured using a microplate reader.

-

Ki values are calculated by fitting the data to the Morrison equation for tight-binding inhibitors.

-

Cell Proliferation Assay (GI50 Determination)

-

Objective: To determine the concentration of this compound that inhibits the growth of tumor cell lines by 50% (GI50).

-

Methodology:

-

Human tumor cell lines (e.g., HCT116, U937) are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of this compound for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay or MTS assay.

-

The absorbance is read using a microplate reader.

-

GI50 values are calculated by plotting the percentage of cell growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

Western Blot Analysis for Protein Acetylation and Apoptosis Markers

-

Objective: To assess the effect of this compound on the acetylation of histones and tubulin, and on the expression of apoptosis-related proteins.

-

Methodology:

-

Tumor cells are treated with various concentrations of this compound for a specified time (e.g., 18 hours).[1][5]

-

Cells are harvested and lysed to extract total protein.

-

Protein concentration is determined using a BCA or Bradford assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies specific for acetylated histone H3, acetylated tubulin, p21, cleaved PARP, and γ-H2AX.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Methodology:

-

Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human tumor cells (e.g., HCT116 or U937).

-

When tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered intravenously (i.v.) according to a specific dosing schedule (e.g., once daily for 3 consecutive days per week).[1][5]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised and may be used for further analysis (e.g., immunohistochemistry for Ki67).[1]

-

Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

-

Visualizations

The following diagrams illustrate the core signaling pathways and experimental workflows related to this compound.

Caption: Mechanism of Action of this compound.

Caption: Western Blot Experimental Workflow.

Caption: In Vivo Xenograft Study Workflow.

References

Technical Guide: Biological Effects of p97 Inhibition by CB-5083, a Clinical-Stage Valosin-Containing Protein (VCP) Inhibitor

Introduction to p97/VCP as a Therapeutic Target

Valosin-Containing Protein (VCP), also known as p97, is a highly conserved and abundant AAA+ (ATPases Associated with diverse cellular Activities) enzyme.[1][2][3] It plays a critical role in maintaining cellular protein homeostasis by regulating various ubiquitin-dependent processes.[2][4] p97 functions as a segregase, utilizing the energy from ATP hydrolysis to extract ubiquitinated proteins from cellular structures like the endoplasmic reticulum, chromatin, or large protein complexes, thereby facilitating their degradation by the proteasome.[1][4]

Key cellular processes regulated by p97 include:

-

Endoplasmic Reticulum-Associated Degradation (ERAD): p97 is essential for retro-translocating misfolded proteins from the ER to the cytosol for proteasomal degradation.[1][5]

-

Ubiquitin-Proteasome System (UPS): p97 acts as a crucial upstream regulator of the proteasome, ensuring the proper processing of ubiquitinated substrates.[3][4]

-

DNA Damage Repair: p97 is involved in the disassembly of protein complexes at sites of DNA damage, influencing the choice of repair pathways.[6]

-

Autophagy: p97 plays a role in autophagosome maturation.[7]

Cancer cells, characterized by high rates of protein synthesis and accumulation of misfolded proteins, experience significant proteotoxic stress.[1] This makes them particularly dependent on protein homeostasis pathways, rendering p97 an attractive therapeutic target in oncology.[1][8] Inhibition of p97 is expected to cause an irresolvable buildup of toxic proteins, leading to ER stress, activation of the Unfolded Protein Response (UPR), and ultimately, apoptosis.[3][5]

Mechanism of Action of CB-5083

CB-5083 is a potent, selective, and orally bioavailable ATP-competitive inhibitor of p97.[5] Structural studies have revealed that CB-5083 selectively binds to the ATP-binding site of the D2 ATPase domain of p97.[3] This competitive inhibition prevents ATP hydrolysis, thereby locking the p97 hexamer in an inactive conformation and blocking its segregase function.[3]

Quantitative Data on the Biological Effects of p97 Inhibition

The following tables summarize the quantitative effects of p97 inhibition by CB-5083 across various preclinical models.

Table 1: In Vitro Anti-proliferative Activity of CB-5083

| Cell Line | Cancer Type | IC50 (nM) |

|---|---|---|

| HCT116 | Colorectal Carcinoma | Data not specified, but potent activity demonstrated.[5][8] |

| A549 | Lung Cancer | Data not specified, but potent activity demonstrated.[4][5] |

| NCI-60 Panel | Various | Broad anti-proliferative effects observed.[1] |

Table 2: Pharmacodynamic Biomarker Modulation by CB-5083

| Model System | Treatment | Biomarker | Fold Change vs. Control | Time Point |

|---|---|---|---|---|

| HCT116 Cells (in vitro) | 1µM CB-5083 | K48-linked polyubiquitinated proteins | > 2-fold increase | 1 hour |

| HCT116 Cells (in vitro) | 1µM CB-5083 | Nuclear CHOP | 50-80% increase | 1-6 hours |

| HCT116 Cells (in vitro) | 1µM CB-5083 | Cleaved Caspase-3 (CC3) | > 20-fold increase | 24 hours |

| HCT116 Tumor Xenografts (in vivo) | 50-100 mg/kg CB-5083 | K48-linked polyubiquitinated proteins | > 2-fold increase | 1 hour |

Data synthesized from preclinical pharmacodynamic studies.[9]

Table 3: In Vivo Antitumor Efficacy of CB-5083

| Xenograft Model | Cancer Type | Dosing Schedule | Outcome |

|---|---|---|---|

| HCT116 | Colorectal Carcinoma | 90 mg/kg, qd4/3off | Strong antitumor activity observed.[5] |

| NCI-H1838 | Small Cell Lung Cancer | qd4/3off | Strong antitumor activity observed.[5] |

| Colorectal Carcinoma PDX | Colorectal Carcinoma | qd4/3off | Strong antitumor activity observed.[5] |

| Bladder Cancer Xenograft | Bladder Cancer | In combination with Ionizing Radiation (IR) | Increased tumor cell killing and radiosensitization.[6] |

PDX: Patient-Derived Xenograft. qd4/3off: Dosed daily for 4 days, followed by 3 days off.

Key Signaling Pathways and Workflows

p97's Role in Protein Homeostasis and the Impact of Inhibition

The following diagram illustrates the central role of p97 in the ERAD pathway and how its inhibition by compounds like CB-5083 leads to proteotoxic stress and apoptosis.

Caption: Mechanism of p97 inhibition leading to apoptosis.

Experimental Workflow for In Vivo Xenograft Studies

This diagram outlines a typical workflow for assessing the antitumor efficacy of a p97 inhibitor in a preclinical mouse model.

Caption: Preclinical xenograft study workflow.

Detailed Experimental Protocols

p97 ATPase Activity Assay

Objective: To determine the inhibitory potency (IC50) of a compound against p97's ATPase activity.

Methodology:

-

Reagents: Recombinant human p97 protein, ATP, assay buffer (e.g., Tris-HCl, MgCl2, KCl, DTT), and an ATP detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

-

Procedure: a. Serially dilute the test compound (e.g., CB-5083) in DMSO and then in assay buffer to achieve the desired final concentrations. b. Add the diluted compound or vehicle (DMSO) to wells of a 384-well plate. c. Add recombinant p97 protein to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for compound binding. d. Initiate the reaction by adding a solution containing ATP. e. Incubate the reaction at 37°C for a specified time (e.g., 60 minutes). f. Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a luminescence-based detection reagent according to the manufacturer's protocol. g. Read the luminescence on a plate reader.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to vehicle controls. Plot percent inhibition against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay

Objective: To measure the anti-proliferative effect of a p97 inhibitor on cancer cell lines.

Methodology:

-

Reagents: Cancer cell line of interest (e.g., HCT116), complete culture medium, test compound, and a viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).

-

Procedure: a. Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound or vehicle control. c. Incubate the plate for a specified duration (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2). d. Equilibrate the plate to room temperature. e. Add the viability reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability. f. Measure luminescence using a plate reader.

-

Data Analysis: Calculate percent viability relative to vehicle-treated cells. Determine the IC50 value by plotting percent viability against compound concentration and fitting to a dose-response curve.

Western Blotting for Pharmacodynamic Markers

Objective: To detect changes in protein expression levels indicative of p97 inhibition, such as the accumulation of polyubiquitinated proteins.

Methodology:

-

Sample Preparation: a. Treat cells in culture with the p97 inhibitor or vehicle for the desired time points. b. For in vivo studies, harvest tumor tissue from treated animals at specified times post-dose. c. Lyse the cells or homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors. d. Determine protein concentration using a BCA assay.

-

Electrophoresis and Transfer: a. Denature protein lysates by boiling in Laemmli sample buffer. b. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis. c. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Immunoblotting: a. Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-K48-linkage specific polyubiquitin, anti-CHOP, anti-cleaved caspase-3) overnight at 4°C. c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

-

Detection: Capture the chemiluminescent signal using a digital imager or X-ray film. Analyze band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion

Inhibition of p97/VCP by small molecules like CB-5083 represents a compelling therapeutic strategy for cancers that are highly dependent on protein homeostasis pathways. By blocking the ATPase activity of p97, these inhibitors induce the accumulation of polyubiquitinated proteins, trigger severe ER stress, and activate the apoptotic arm of the unfolded protein response.[5] The potent in vitro and in vivo anti-tumor activity, coupled with clear pharmacodynamic markers, underscores the potential of this target class. Further research and clinical development will continue to define the role of p97 inhibitors in cancer therapy, both as monotherapies and in combination with other agents like radiation.[6]

References

- 1. Targeting p97 to Disrupt Protein Homeostasis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Targeting the AAA ATPase p97 as an approach to treat cancer through disruption of protein homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p97/VCP inhibition causes excessive MRE11-dependent DNA end resection promoting cell killing after ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of p97/VCP function leads to defective autophagosome maturation, cell cycle arrest and apoptosis in mouse Sertoli cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ASCO – American Society of Clinical Oncology [asco.org]

An In-Depth Technical Guide on the Role of CRA-026440 in Protein Homeostasis

A comprehensive review of the available scientific literature and clinical data reveals no public information, research, or clinical trials associated with a compound designated "CRA-026440" in the context of protein homeostasis.

This absence of data prevents the creation of the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. The compound "this compound" does not appear in peer-reviewed publications, clinical trial registries, or other publicly accessible scientific databases. A search on PubChem, a comprehensive database of chemical substances, shows an entry for "this compound," but it lacks any associated biological data or publications that would link it to research in protein homeostasis or any other therapeutic area.[1]

Potential reasons for the lack of publicly available information on this compound include:

-

Early-Stage Research: The compound may be in the very early stages of discovery and development, with research being conducted internally by a pharmaceutical or biotechnology company. Information on such compounds is often not disclosed publicly until a later stage, such as the filing of a patent application or the initiation of preclinical studies.

-

Internal Designation: "this compound" could be an internal code name for a compound that is known publicly by a different name. Without further information linking the internal code to a public designation, it is impossible to retrieve relevant data.

-

Discontinued Program: The research program for this compound may have been discontinued, and as a result, no data was ever published.

-

Typographical Error: It is possible that the designation "this compound" is a typographical error, and a different compound name was intended.

Understanding Protein Homeostasis

While information on this compound is unavailable, the field of protein homeostasis, or proteostasis, is a critical area of research in biology and medicine. Proteostasis refers to the complex network of biological pathways within cells that control the synthesis, folding, trafficking, and degradation of proteins.[2] Maintaining a balanced and functional proteome is essential for cellular health and organismal viability.

The cellular machinery responsible for proteostasis includes:

-

Ribosomes: Responsible for protein synthesis.

-

Molecular Chaperones: Assist in the correct folding of newly synthesized proteins and the refolding of misfolded proteins.[3]

-

Protein Degradation Systems: The ubiquitin-proteasome system and the autophagy-lysosome pathway are the two major systems responsible for the removal of damaged or unnecessary proteins.[2]

Disruptions in proteostasis can lead to the accumulation of misfolded and aggregated proteins, which is a hallmark of numerous human diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as various cancers and metabolic diseases.[2][4] Consequently, therapeutic strategies aimed at restoring or enhancing proteostasis are of significant interest in drug development.[2]

Future Directions

Should information regarding this compound and its role in protein homeostasis become publicly available, a comprehensive technical guide could be developed. This would involve a thorough analysis of preclinical and clinical data to elucidate its mechanism of action, efficacy, and safety profile. Key areas of investigation would include its effects on specific components of the proteostasis network, such as the heat shock response, the unfolded protein response, and protein degradation pathways.

Until such information is released, the scientific and medical communities will remain unaware of the potential contributions of this compound to the field of protein homeostasis.

References

- 1. PubChemLite - this compound (C23H24N4O4) [pubchemlite.lcsb.uni.lu]

- 2. Proteostasis and Its Role in Disease Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Editorial: Protein homeostasis in growth, development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Protein Homeostasis and Aging: Taking Care of Proteins From the Cradle to the Grave - PMC [pmc.ncbi.nlm.nih.gov]

CRA-026440: A Technical Guide to its Therapeutic Potential as a Broad-Spectrum HDAC Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CRA-026440, a potent, broad-spectrum, hydroxamic acid-based histone deacetylase (HDAC) inhibitor. The information presented herein is compiled from preclinical research and is intended to inform researchers and drug development professionals on its mechanism of action, therapeutic potential in oncology and neurodegenerative diseases, and key experimental findings.

Core Compound Profile

This compound is a synthetic small molecule characterized by a phenyl hydroxamic acid group, which chelates the zinc ion at the active site of HDAC enzymes, an aminopropynyl linking group, and a 5-(2-dimethylaminoethoxy) indole capping group.[1] Its development status is currently listed as discontinued.[2]

Chemical Structure:

-

Molecular Formula: C₂₃H₂₄N₄O₄[3]

-

Structure: The molecule's design as a hydroxamic acid derivative is key to its potent inhibition of HDAC enzymes.[1][4]

Mechanism of Action: HDAC Inhibition

This compound functions as a broad-spectrum inhibitor of histone deacetylases, a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histones, HDACs lead to a more compact chromatin structure, repressing transcription. This compound's inhibition of HDACs results in the accumulation of acetylated histones and other proteins, such as α-tubulin, leading to a cascade of cellular events that can induce cell cycle arrest, apoptosis, and inhibit angiogenesis.[1][5][6]

The primary downstream effects of this compound-mediated HDAC inhibition include:

-

Accumulation of Acetylated Proteins: Increased acetylation of histones (H3 and H4) and α-tubulin.[1][4]

-

Induction of p21Cip1/WAF1: Upregulation of the cyclin-dependent kinase inhibitor p21, a key regulator of cell cycle progression.[1]

-

Apoptosis Induction: Evidenced by the cleavage of poly(ADP-ribose) polymerase (PARP) and the phosphorylation of H2AX (γ-H2AX), a marker of DNA double-strand breaks.[1]

Signaling Pathway of this compound

Caption: Mechanism of action of this compound as an HDAC inhibitor.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro HDAC Inhibitory Activity of this compound

| HDAC Isoenzyme | Ki (nmol/L) |

| HDAC1 | 4 |

| HDAC2 | 14 |

| HDAC3 | 11 |

| HDAC6 | 15 |

| HDAC8 | 7 |

| HDAC10 | 20 |

| Data sourced from MedchemExpress and Vulcanchem.[4][5][7] |

Table 2: In Vitro Antiproliferative Activity of this compound (GI₅₀ values)

| Cell Line | Origin | GI₅₀ (μmol/L) |

| OVCAR-3 | Ovarian Cancer | 0.12 |

| A2780 | Ovarian Cancer | 0.23 |

| U937 | Lymphoma | 0.35 |

| HCT116 | Colon Cancer | 0.47 |

| PC3 | Prostate Cancer | 0.59 |

| DU145 | Prostate Cancer | 0.72 |

| H460 | Lung Cancer | 1.12 |

| HUVEC | Endothelial Cells | 1.41 |

| MCF-7 | Breast Cancer | 1.94 |

| MDA-MB-231 | Breast Cancer | 3.75 |

| HCT15 | Colon Cancer | 9.95 |

| Data sourced from the primary publication in Molecular Cancer Therapeutics.[6] |

Table 3: In Vivo Antitumor Efficacy of this compound